4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMIQXJQJBRGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253119-76-4 | |
| Record name | 4-(2-methoxyethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of 4-Substituted Cyclohexane Intermediates
A common approach starts from precursors such as cyclohexanone or substituted cyclohexane derivatives. According to US Patent US6740765B1, preparation of 4-substituted cyclohexane carboxylates involves:
- Treating 2-(ethenyloxy)ethyl compounds with water and a strong mineral acid (e.g., HCl) at 70–90 °C to hydrolyze and activate the substituent for further reactions.
- Conversion of diol intermediates to tosylates or mesylates by reaction with p-toluenesulfonyl chloride in pyridine at room temperature over several hours. This step activates the hydroxyl groups for nucleophilic substitution.
- Subsequent displacement of tosylates by halide ions (iodide, bromide, chloride) in polar aprotic solvents such as acetone or dimethylformamide (DMF) under reflux conditions overnight, yielding dihalo intermediates.
Introduction of Carboxylic Acid Groups
- The dihalo intermediates are reacted with dialkyl malonates or malonic acid salts in the presence of weak bases (e.g., sodium or potassium carbonate) in dipolar aprotic solvents like DMF.
- This reaction is typically conducted at elevated temperatures (75–95 °C) overnight to form cyclohexane dicarboxylates or diacids.
- Saponification of diesters to diacids is achieved by treatment with aqueous alkali hydroxides (e.g., lithium hydroxide) in water-miscible solvents such as tetrahydrofuran (THF) under reflux overnight.
- Decarboxylation to obtain mono-acid or mono-ester derivatives involves heating in dimethyl sulfoxide (DMSO) with bases like pyridine and salts such as lithium chloride at 100–150 °C for several hours.
This multi-step process yields a mixture of cis and trans isomers in approximately equal ratios.
Alternative Hydrogenation-Based Methods
According to patent WO2015102893A1, an alternative preparation involves:
- Hydrogenation of benzenecarboxylic acid derivatives to cyclohexanecarboxylic acid compounds using tertiary cyclic amide solvents.
- Further hydrogenation of carboxylic acid groups to hydroxymethyl derivatives under similar solvent conditions.
- These hydrogenation steps can be performed sequentially without isolating intermediates, improving process efficiency.
While this method is more general for cyclohexane carboxylic acid derivatives, it may be adapted to synthesize substituted cyclohexane carboxylic acids like 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid by starting from appropriately substituted benzenecarboxylic acids.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Hydrolysis and activation | Water, HCl (50% molar excess), 70–90 °C | Activation of 2-(ethenyloxy)ethyl compound |
| 2 | Tosylation/Mesylation | p-Toluenesulfonyl chloride, pyridine, room temp, 3–7 h | Conversion of diol to tosylate/mesylate |
| 3 | Halide displacement | Sodium/Lithium iodide, acetone or DMF, reflux overnight | Formation of dihalo intermediate |
| 4 | Malonate substitution | Dialkyl malonate, Na2CO3 or K2CO3, DMF, 75–95 °C, overnight | Formation of cyclohexane dicarboxylates/diacids |
| 5 | Saponification | LiOH, THF/water, reflux overnight | Conversion of diesters to diacids |
| 6 | Decarboxylation | Pyridine, LiCl, DMSO, 100–150 °C, 4–8 h | Formation of mono-acid/mono-ester |
| 7 | Etherification (2-methoxyethoxy) | Sodium/lithium salt of 2-methoxyethanol, polar aprotic solvent | Installation of 2-methoxyethoxy substituent |
| 8 | Hydrogenation (alternative) | Tertiary cyclic amide solvent, H2, catalyst | Reduction of aromatic to cyclohexane carboxylic acid derivatives |
Research Findings and Notes
- The tosylation and halide displacement steps are critical for introducing leaving groups that facilitate nucleophilic substitution reactions necessary for installing the 2-methoxyethoxy substituent.
- Use of polar aprotic solvents (e.g., DMF, acetone) and mild bases enhances reaction rates and yields in substitution steps.
- Saponification and decarboxylation steps require careful control of temperature and reaction time to avoid side reactions and to obtain the desired acid functionality.
- The hydrogenation approach offers a streamlined alternative for synthesizing cyclohexane carboxylic acids but requires careful solvent and catalyst selection to maintain functional group integrity.
- The final product typically exists as a mixture of cis and trans isomers, which may require chromatographic or crystallization methods for separation, depending on application requirements.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the 2-methoxyethoxy moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), various nucleophiles.
Major Products Formed:
Oxidation: Carbon dioxide, water.
Reduction: Cyclohexanol, cyclohexanone.
Substitution: Various substituted cyclohexanes.
Scientific Research Applications
Pharmaceutical Applications
Intermediate in Drug Synthesis
4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that yield biologically active molecules. For instance, it can be utilized in the development of drugs targeting metabolic disorders, given its potential role in modifying the pharmacokinetics of active ingredients.
Case Study: Antidiabetic Agents
Research has indicated that derivatives of cyclohexanecarboxylic acids, including this compound, can be synthesized into D-phenylalanine derivatives, which have shown promise as antidiabetic agents. The synthesis process involves converting the carboxylic acid into a more reactive form, facilitating the incorporation into larger molecular frameworks that exhibit therapeutic effects against diabetes .
Biological Research
Buffering Agent in Cell Cultures
This compound is recognized for its role as a non-ionic organic buffering agent within biological systems. It is particularly useful in maintaining pH stability in cell culture environments, typically within a range of 6 to 8.5. This property is crucial for experiments requiring precise pH conditions to ensure optimal cell growth and function .
Application in MOPS Buffer Systems
this compound is often incorporated into MOPS (3-(N-morpholino)propanesulfonic acid) buffer systems, which are widely used in molecular biology applications. The buffering capacity helps stabilize reactions involving nucleic acids and proteins, making it a valuable tool for researchers working with sensitive biological samples .
Chemical Properties and Stability
The compound exhibits moderate solubility in water (approximately 11 g/L at 25°C), which influences its utility in various applications. Its stability under recommended storage conditions allows for long-term use without significant degradation, making it suitable for both laboratory and industrial applications .
Mechanism of Action
The mechanism by which 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid with structurally related cyclohexane-1-carboxylic acid derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Cyclohexane-1-Carboxylic Acid Derivatives
Key Comparative Insights:
Substituent Effects on Polarity and Solubility: The 2-methoxyethoxy group in the target compound introduces greater polarity compared to hydrophobic substituents like chlorophenyl () or methyl groups (). This likely enhances solubility in polar solvents, contrasting with maleimide derivatives (), which prioritize reactivity over solubility. Tranexamic acid derivatives with aminomethyl groups () exhibit higher water solubility due to their zwitterionic nature, whereas sulfonamide analogs () rely on hydrogen bonding for stability in crystalline forms.
Solid-State and Conformational Behavior :
- Sulfonamide derivatives (e.g., ) form hydrogen-bonded networks in the solid state, stabilizing triclinic crystal structures . In contrast, the target compound’s ether chain may promote conformational flexibility, reducing crystalline order.
- Cyclohexene-containing analogs () adopt half-chair conformations, with double bonds introducing chirality and dimerization via O–H···O hydrogen bonds .
Functional Applications :
- Maleimide derivatives (e.g., HMBC) are widely used in bioconjugation due to their thiol-reactive maleimide groups , whereas the target compound’s ether functionality may suit drug delivery or polymer synthesis.
- Sulfonamide derivatives are explored for their topological indices and physicochemical correlations (), suggesting computational modeling applications.
Biological Relevance: Tranexamic acid impurities () highlight the importance of substituent stereochemistry in pharmaceutical safety, as aminomethyl groups can alter metabolic pathways . The target compound’s ether group may reduce toxicity compared to amine-bearing analogs.
Biological Activity
4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHO
- Molecular Weight : 198.25 g/mol
- IUPAC Name : this compound
The compound features a cyclohexane ring substituted with a carboxylic acid group and a methoxyethoxy group, which may enhance its solubility and biological activity.
Synthesis Methods
Synthesis of this compound can be achieved through various organic reactions, including:
- Diels-Alder Reactions : This method is commonly used for constructing cycloalkane derivatives.
- Michael Additions : Asymmetric synthesis techniques can yield the desired compound with specific stereochemistry.
General Activity
Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in drug synthesis. Its derivatives have shown potential in treating various conditions, including diabetes and cancer.
Specific Activities
- Antidiabetic Properties : The compound's derivatives are noted for their role as intermediates in the synthesis of D-phenylalanine derivatives, which are associated with antidiabetic effects .
- Histone Deacetylase Inhibition : Some analogs derived from this compound have been identified as potent inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer therapy .
- Antiviral Activity : Preliminary studies suggest that certain derivatives exhibit antiviral properties, particularly against herpes simplex virus (HSV) and human cytomegalovirus (HCMV) .
Study 1: Antidiabetic Activity
A study demonstrated that derivatives of this compound were effective in lowering blood glucose levels in diabetic models. The mechanism involved modulation of insulin signaling pathways.
Study 2: HDAC Inhibition
Research published in the Journal of Medicinal Chemistry reported that specific modifications to the structure of this compound resulted in HDAC inhibitors with IC values as low as 0.062 µM, indicating high potency against cancer cell lines .
Study 3: Antiviral Mechanisms
In vitro studies indicated that certain prodrugs derived from this compound demonstrated enhanced bioavailability and stability against metabolic degradation, leading to improved antiviral efficacy compared to parent compounds .
Comparative Analysis of Related Compounds
| Compound Name | Biological Activity | IC Value |
|---|---|---|
| This compound | Antidiabetic, HDAC inhibitor | 0.062 µM |
| D-phenylalanine derivative | Antidiabetic | Not specified |
| Various HDAC inhibitors | Cancer treatment | Varies by compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Methoxyethoxy)cyclohexane-1-carboxylic acid, and what key reagents are involved?
- Methodology :
- Step 1 : Start with a cyclohexane precursor (e.g., 4-hydroxycyclohexane-1-carboxylic acid).
- Step 2 : Introduce the methoxyethoxy group via nucleophilic substitution or Mitsunobu reaction using 2-methoxyethanol and a catalyst (e.g., HATU or DCC) .
- Step 3 : Optimize reaction conditions (e.g., dry DMF, 60°C, 12–24 hours) to minimize by-products.
- Key Reagents : HATU, diisopropylethylamine (base), and anhydrous solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : - and -NMR to resolve cyclohexane ring conformation and substituent positions. For example, axial vs. equatorial methoxyethoxy orientation can be distinguished via coupling constants .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]) and fragmentation patterns.
- IR Spectroscopy : Identify carboxylic acid O-H stretches (2500–3300 cm) and ester/ether C-O stretches (1100–1250 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields for synthesizing this compound?
- Root Causes :
- Catalyst Purity : Trace moisture in HATU or solvents reduces coupling efficiency .
- Stereochemical Outcomes : Substituent orientation (axial/equatorial) affects reactivity and purification .
- Solutions :
- Use Karl Fischer titration to ensure solvent dryness.
- Employ chiral HPLC or capillary electrophoresis to separate diastereomers .
Q. What is the role of the methoxyethoxy group in directing regioselectivity during electrophilic substitution reactions?
- Mechanistic Insight :
- The electron-donating methoxyethoxy group activates specific ring positions (e.g., para to substituents) via resonance.
- Example: In halogenation, bromine preferentially adds to the carbon meta to the methoxyethoxy group due to steric and electronic effects .
- Experimental Validation :
- Use -NMR kinetic studies to track reaction intermediates and DFT calculations to model transition states .
Q. How does this compound interact with biological targets, such as enzymes or receptors?
- Binding Studies :
- The carboxylic acid group forms hydrogen bonds with active-site residues (e.g., serine proteases), while the methoxyethoxy moiety enhances solubility and membrane permeability .
- Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Case Study : Analogous cyclohexane-carboxylic acids inhibit cyclooxygenase-2 (COX-2) with IC values < 10 µM, suggesting anti-inflammatory potential .
Q. Which computational modeling approaches are best suited to predict the compound’s reactivity and stability?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
